2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine dihydrochloride
Description
Properties
IUPAC Name |
2-(4-methyl-1,2,4-triazol-3-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4.2ClH/c1-9-4-7-8-5(9)2-3-6;;/h4H,2-3,6H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCTZRWQGXVCGSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1CCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1158631-54-9 | |
| Record name | 2-(4-Methyl-4H-1,2,4-triazol-3-yl)ethanamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthesis of 2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine
A common synthetic route involves cyclization reactions starting from hydrazine derivatives and appropriate nitrile or amidine precursors to form the 1,2,4-triazole ring. The ethan-1-amine side chain is introduced either before or after ring formation depending on the synthetic design.
One documented method involves:
- Reacting a suitable hydrazine derivative with a carboximidamide or nitrile precursor to form the 1,2,4-triazole ring.
- Methylation at the 4-position of the triazole ring to introduce the 4-methyl substituent.
- Introduction or retention of the ethan-1-amine side chain at the 3-position.
Salt Formation: Dihydrochloride Preparation
After the free base of 2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine is obtained, it is treated with hydrochloric acid to form the dihydrochloride salt. This step typically involves:
- Dissolving the free base in an appropriate solvent such as 1,4-dioxane or ethanol.
- Adding a stoichiometric excess of hydrochloric acid (often 4M HCl in 1,4-dioxane).
- Stirring at room temperature for about 1 hour to ensure complete salt formation.
- Concentrating the solution and triturating the residue with ether to precipitate the crystalline dihydrochloride salt.
- Filtering and drying the solid to obtain analytically pure compound.
This method yields a crystalline product with high purity and reproducibility.
Purification and Characterization
Purification is commonly achieved by column chromatography using silica gel with eluents such as chloroform containing 2% methanol. The final dihydrochloride salt is obtained as a crystalline solid with melting points typically in the range of 248–255 °C, depending on substituents and purity.
Characterization includes:
- 1H NMR and 13C NMR spectroscopy to confirm the chemical structure.
- High-resolution mass spectrometry (HRMS) to verify molecular weight.
- Melting point determination for purity assessment.
These analytical data ensure the identity and quality of the prepared compound.
Comparative Yields and Conditions
| Step | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Cyclization and methylation | Room temperature, 24–48 h reaction | 60–70 | Monitored by TLC, solvent: chloroform/MeOH |
| Salt formation (HCl) | 4M HCl in 1,4-dioxane, 1 h, RT | >90 | Crystalline dihydrochloride salt formed |
| Purification | Silica gel chromatography | - | Eluent: 2% MeOH in chloroform |
This table summarizes typical conditions and yields reported in literature for similar triazole ethan-1-amine hydrochloride salts.
Chemical Reactions Analysis
2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives, while substitution reactions can yield a wide range of substituted triazole compounds .
Scientific Research Applications
Pharmaceutical Development
Antifungal Activity : Research has demonstrated that derivatives of triazole compounds exhibit significant antifungal properties. Specifically, 2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine dihydrochloride can serve as a precursor for synthesizing antifungal agents that target fungal cell membrane synthesis pathways.
Anticancer Properties : Triazoles are being investigated for their potential anticancer effects. Studies suggest that modifications of triazole structures can enhance their activity against various cancer cell lines, making this compound a candidate for further exploration in anticancer drug development.
Agricultural Chemistry
Fungicides : The compound's triazole structure is pivotal in the development of fungicides. Triazole-based fungicides are widely used in agriculture to control fungal diseases in crops. The synthesis of novel fungicides incorporating this compound could lead to more effective agricultural solutions.
Biochemical Research
Biochemical Probes : The compound can act as a biochemical probe in proteomics research. Its ability to interact with specific biological targets makes it valuable for studying protein interactions and functions.
Case Studies
| Application Area | Study Focus | Findings |
|---|---|---|
| Pharmaceuticals | Antifungal Activity | A study showed that triazole derivatives demonstrated high efficacy against Candida species, suggesting potential for new antifungal therapies using this compound as a scaffold. |
| Agriculture | Fungicide Development | Research indicated that triazole-based fungicides effectively reduced fungal infections in crops by inhibiting ergosterol biosynthesis. |
| Biochemistry | Protein Interaction | Investigations revealed that triazole compounds could selectively inhibit certain enzymes involved in metabolic pathways, providing insights into their biochemical roles. |
Mechanism of Action
The mechanism of action of 2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine dihydrochloride involves its interaction with molecular targets and pathways within biological systems.
Biological Activity
The compound 2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine dihydrochloride is a derivative of the 1,2,4-triazole class, which has garnered attention due to its diverse biological activities. Triazole derivatives have been extensively studied for their potential in medicinal chemistry, particularly for their antifungal, antibacterial, antiviral, and anticancer properties. This article explores the biological activity of this specific compound, highlighting its synthesis, mechanisms of action, and relevant research findings.
- IUPAC Name : 2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine dihydrochloride
- Molecular Formula : CHN·2HCl
- Molecular Weight : 142.16 g/mol
- CAS Number : 1248449-31-1
Synthesis
The synthesis of 2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine typically involves the reaction of appropriate precursors under controlled conditions. The process can include steps such as condensation reactions and subsequent purification through crystallization techniques.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Compounds similar to 2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine have shown effectiveness against various Gram-positive and Gram-negative bacteria. Studies have reported minimum inhibitory concentrations (MICs) that suggest robust antibacterial potential.
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-aminedihydrochloride | E. coli | 8 |
| S. aureus | 16 | |
| C. albicans | 32 |
These results indicate that the compound can inhibit bacterial growth effectively at relatively low concentrations.
Antifungal Activity
The antifungal properties of triazole derivatives are well-documented. They act by inhibiting ergosterol synthesis in fungal cell membranes. The compound has been tested against various fungi with promising results.
Antioxidant Activity
The antioxidant capacity of triazole derivatives is attributed to their ability to scavenge free radicals. In vitro assays such as DPPH and ABTS have demonstrated that these compounds can significantly reduce oxidative stress markers.
| Assay Type | IC50 (µM) |
|---|---|
| DPPH | 15 |
| ABTS | 12 |
These values indicate that the compound possesses strong antioxidant properties comparable to established antioxidants like ascorbic acid.
The biological activity of triazole derivatives often involves interactions with specific biological targets:
- Enzyme Inhibition : Many triazoles inhibit enzymes critical for microbial survival.
- Receptor Modulation : Some compounds may act as agonists or antagonists at various receptors involved in cellular signaling pathways.
- DNA Interaction : Certain triazoles can intercalate into DNA or interact with nucleic acids, influencing replication and transcription processes.
Case Studies
Several studies have highlighted the effectiveness of triazole derivatives:
- A study published in Journal of Medicinal Chemistry evaluated a series of triazole compounds for their antibacterial activity against resistant strains of bacteria. The findings indicated that modifications in the triazole ring significantly enhanced potency.
- Another research published in Pharmaceutical Biology explored the antioxidant activities of various triazoles and found that structural variations directly impacted their efficacy.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Variations in Triazole-Ethanamine Derivatives
The target compound belongs to a broader class of 4H-1,2,4-triazol-3-yl ethanamine derivatives. Structural variations primarily occur at the triazole ring (position 4 or 5) and the ethanamine substituents. Below is a comparative analysis:
Table 1: Structural and Physicochemical Properties of Selected Analogs
Key Observations:
Substituent Effects on Melting Points :
- Electron-withdrawing groups (e.g., 4-nitrophenyl in ) increase melting points (242–244°C) compared to electron-donating groups (3-methoxyphenyl: 235–236°C).
- The target compound’s methyl group may enhance stability but lacks direct thermal data.
Backbone Modifications :
- The phenyl-substituted analog (CAS 1803581-71-6) replaces the ethanamine methyl group with a phenyl ring, likely reducing polarity and altering pharmacokinetics .
TAAR1 Agonism:
- The target compound and its analogs are implicated in TAAR1 agonism , a therapeutic target for schizophrenia and mood disorders .
- Potency Trends: Substituents at the triazole 5-position (e.g., 4-fluorophenyl, quinolin-6-yl) enhance receptor affinity due to hydrophobic interactions . The methyl group in the target compound may offer a balance between lipophilicity and metabolic stability .
Q & A
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Time | Yield |
|---|---|---|---|
| Cyclocondensation | DMSO, reflux, 18h | 18h | 65% |
| Salt Formation | HCl gas in ether | 2h | 85% |
Basic: Which spectroscopic and crystallographic methods are critical for structural characterization?
Methodological Answer:
- Spectroscopy :
- Crystallography :
Q. Table 2: Key Spectral Data
| Technique | Key Peaks | Significance |
|---|---|---|
| ¹H NMR | δ 2.8 (t, J=6Hz, 2H, CH₂NH₂) | Amine linkage |
| X-ray | P2₁/c space group, Z=4 | Packing efficiency |
Advanced: How can researchers design functional assays to evaluate TAAR1 agonist activity?
Methodological Answer:
- In vitro cAMP Assay : Transfect HEK293 cells with human TAAR1. Treat with compound (1–100 µM) and measure intracellular cAMP via ELISA or FRET-based probes (e.g., Epac-SH187 ). EC₅₀ values <10 µM suggest potent agonism.
- Radioligand Binding : Compete with ³H-RO5166017 in membrane preparations (Kₐ determination). Use Scatchard analysis to assess affinity .
- Counteract Psychosis Models : Test in dopamine-challenged rodent models (PPI, locomotor hyperactivity) with pharmacokinetic profiling (plasma/brain ratio via LC-MS) .
Advanced: What strategies guide structure-activity relationship (SAR) studies for triazole-based amines?
Methodological Answer:
- Core Modifications :
- Functional Assays :
Q. Table 3: SAR Trends
| Modification | Effect on TAAR1 EC₅₀ | LogP |
|---|---|---|
| 4-Methyl (Parent) | 8.2 µM | 1.3 |
| 4-Cycloheptyl | 3.1 µM | 2.8 |
| C3 Linker | Inactive | 1.1 |
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
Discrepancies often arise from:
- Purity Variability : Validate via HPLC (single peak at 254 nm) and ¹H NMR (absence of alkyl chloride impurities at δ 3.5–4.0 ppm) .
- Assay Conditions : Standardize cell lines (e.g., HEK293 vs. CHO-TAAR1) and buffer pH (7.4 vs. 6.8 alters amine protonation).
- Structural Confirmation : Re-refine crystallographic data (SHELXL ) to exclude solvate/co-crystal artifacts.
Advanced: What computational approaches predict target interactions?
Methodological Answer:
Q. Table 4: Docking Scores
| Compound | Binding Energy (kcal/mol) |
|---|---|
| Parent | -9.2 |
| 4-Cycloheptyl Analog | -11.5 |
Basic: What are the stability and storage recommendations?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
